2-(2-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline -

2-(2-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline

Catalog Number: EVT-4296339
CAS Number:
Molecular Formula: C26H24N4O2
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl [5-[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl]carbamate (CDRI Comp. 81-470)

Compound Description: This compound, also known as CDRI Comp. 81-470, exhibits a broad spectrum of anthelmintic activity. Studies have shown it effectively inhibits glucose uptake and metabolism in parasites like Ancylostoma ceylanicum and Nippostrongylus brasiliensis. [, , ] Additionally, research indicates that it significantly inhibits ATP production in the mitochondria of these parasites. [] Furthermore, investigations into its metabolic disposition in hamsters revealed a long prophylactic action against experimental ancylostomiasis when administered parenterally. []

N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635)

Compound Description: WAY-100635 exhibits high affinity for 5-HT1A receptors and acts as a potent antagonist. [, ] Electrophysiological studies demonstrate its ability to block 5-HT1A receptor-mediated responses in both the dorsal raphe nucleus and CA1 hippocampal region. [] Interestingly, its antagonism appears competitive in the dorsal raphe nucleus and partially noncompetitive in the hippocampus, suggesting diverse mechanisms of action depending on the brain region. []

4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine (2j)

Compound Description: Compound 2j emerged as a promising candidate within a series of NAN-190 analogues designed to improve selectivity for 5-HT1A receptors over α1-adrenergic receptors. It retains high affinity for 5-HT1A sites (Ki = 0.4 nM) while exhibiting a 160-fold selectivity over α1-adrenergic sites. [] Preliminary studies suggest 2j maintains antagonist activity at the 5-HT1A receptor. []

2-Amino-1,4-dihydro-4-(2-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butylsulfinyl]phenyl)-6-methyl-5-nitro-3-pyridine carboxylic acid methyl ester (XB513)

Compound Description: XB513 represents a novel chemical entity designed as a dual-acting agent with calcium agonistic and α1-adrenergic receptor blocking properties. [] It exhibits calcium agonistic effects in isolated guinea pig left atria and inhibits norepinephrine-induced contractions in rabbit aorta. [] In an acute heart failure dog model, XB513 demonstrates beneficial hemodynamic effects, suggesting its potential for treating congestive heart failure. []

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

Compound Description: Ro 22-4839, a novel cerebral circulation improver, exhibits vasodilating and vasospasmolytic actions, primarily attributed to its calmodulin antagonistic properties. [, , , , ] It demonstrates potent vasodilatory effects in various canine cerebral arteries, effectively reversing vasoconstriction induced by hypocapnia. [] The compound's ability to improve cerebral circulation and reduce stroke symptoms in stroke-prone spontaneously hypertensive rats suggests its therapeutic potential for cerebrovascular diseases. []

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide (Rec 15/3079)

Compound Description: Rec 15/3079 acts as a potent and selective 5-HT1A receptor antagonist, displaying significant activity in modulating bladder function. [, ] In vivo studies demonstrated its ability to increase bladder volume capacity in conscious rats and guinea pigs without affecting bladder contractility. [, ] Its ability to reverse the decrease in bladder volume capacity induced by acetic acid suggests potential therapeutic benefits for overactive bladder conditions. [, ]

N-[ω-[4-(2-methoxyphenyl)-1-piperazinyl]alkyl]-2-quinolinamines

Compound Description: This series of compounds was designed and synthesized as potential fluorescent ligands for the 5-HT1A receptor. [] These compounds incorporated a 2-methoxyphenylpiperazine moiety linked to a quinolinamine group through an alkyl chain of variable length. [] Some derivatives exhibited nanomolar affinity for the 5-HT1A receptor, demonstrating their potential as pharmacological tools for studying this receptor. []

N-tert.-butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide (WAY-100135)

Compound Description: WAY-100135 is a potent 5-HT1A receptor ligand with moderate to low affinity for 5-HT2A and α1 receptors. []

Relevance: WAY-100135 shares the 2-methoxyphenylpiperazine core structure with 2-(2-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline. This study investigated the effects of replacing the N-tert-butyl group of WAY-100135 with various substituents, demonstrating that the size of the amide substituent significantly influences 5-HT2A receptor affinity. [] This finding suggests that modifications to the substituents surrounding the core structure can significantly impact receptor selectivity profiles, highlighting the importance of structure-activity relationship studies in drug discovery.

4-Methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (IV)

Compound Description: This novel 3,4-pyridinedicarboximide derivative exhibits analgesic activity. A stability study utilizing high-performance liquid chromatography revealed that its degradation kinetics in aqueous solutions are pH-dependent, with specific acid-catalyzed and spontaneous water-catalyzed degradation pathways. []

[(+)-4-[(αR)-α-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide (SNC80)

Compound Description: SNC80, a nonpeptidic δ-opioid agonist, induces various behavioral effects in Sprague-Dawley rats, including antidepressant-like effects, locomotor stimulation, and convulsions. [, ] Interestingly, tolerance developed to the convulsive and locomotor-stimulating effects but not to the antidepressant-like effects, suggesting potential therapeutic value for this class of compounds in treating depression. [, ]

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: Sch-417690/Sch-D emerged as a potent, highly selective, and orally bioavailable CCR5 antagonist developed as an HIV-1 inhibitor. [] The compound exhibited excellent receptor selectivity for CCR5 over muscarinic receptors and demonstrated favorable pharmacokinetic properties in preclinical studies. []

3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-(1H,3H)-quinazoline-2,4-dione monohydrochloride (SGB1534)

Compound Description: SGB1534 exhibits selective α1-adrenoceptor blocking properties, evidenced by its ability to inhibit noradrenaline-, phenylephrine-, or histamine-induced contractions in guinea pig mesenteric arteries. [] Furthermore, it effectively antagonized noradrenaline-induced depolarization in the same artery, confirming its α1-adrenoceptor blocking activity. []

Ethyl-7-[4-(2-methoxyphenyl)-1-piperazinyl]heptanoate dihydrochloride (SGB-483)

Compound Description: SGB-483 displays antagonistic activity at both α1- and α2-adrenoceptors, demonstrating its ability to modulate adrenergic signaling. [] Electrophysiological studies on guinea pig mesenteric arteries reveal that SGB-483 enhances the release of noradrenaline from nerve terminals, indicating its prejunctional α2-adrenoceptor antagonist properties. [] Furthermore, SGB-483 inhibits contractions induced by various agonists, suggesting its postjunctional α1-adrenoceptor blocking effects. []

[2-[[4-[3-[(1-Methylethyl)amino]-2-pyridyl]-1-piperazinyl]carbonyl]-1H-indol-5-yl]acylsphingosine

Compound Description: These compounds are a set of ersatz ceramides that incorporate a sphingosinyl or galactosylsphingosinyl segment on the C-5 indolyl substituent of a BHAP (1-[3-(alkylamino)-2-pyridinyl]-4-(1H-indol-2-ylcarbonyl)-piperazine) HIV-1 reverse transcriptase inhibitor. [] This modification aims to target the antiviral agent to the HIV virion and HIV-infected cells by mimicking the galactosylceramide lipid recognized by the HIV-1 membrane glycoprotein gp120. [] These sphingosine conjugates retain the antiviral activity of the parent BHAP compound in cell culture assays. []

7-((2,5-Dioxopyrrolidin-1-yl)methyl)-4-(2-fluoro-4-[11C]methoxyphenyl)quinoline-2-carboxamide ([11C]QCA)

Compound Description: [11C]QCA is a novel negative allosteric modulator (NAM) designed for imaging metabotropic glutamate 2 receptors (mGlu2) using positron emission tomography (PET). [] Although its brain uptake was limited, in vitro autoradiography studies demonstrated specific binding and heterogeneous brain distribution. []

4-(2-Pyrimidinyl)-1-piperazinyl heterocyclic carbonyl derivatives

Compound Description: This class of compounds exhibits anxiolytic activity. [, , ]

4-(2′-Methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine (p-[18F]MPPF)

Compound Description: p-[18F]MPPF is a serotonin 5-HT1A antagonist used in Positron Emission Tomography (PET) studies to evaluate 5-HT1A binding sites in the brain. [, ] This radioligand demonstrates high selectivity and specific binding to the 5-HT1A receptor in vivo, making it a valuable tool for studying this receptor system in living organisms. []

2-(4-Benzoyl-1-piperazinyl)quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline derivatives

Compound Description: This study investigated a series of newly synthesized 2-(4-benzoyl-1-piperazinyl)quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline derivatives for their anticancer activity. [] Several compounds exhibited potent inhibition of cell growth in various cancer cell lines, highlighting their potential as lead compounds for developing new anticancer drugs. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate (Imanitib mesylate)

Compound Description: Imanitib mesylate, a tyrosine kinase inhibitor, is clinically used as an antileukemic cytostatic agent for treating various cancers. [] A new crystalline η-modification of Imanitib mesylate with improved physicochemical properties was developed. []

N-{4-[4-(4,7-Dimethoxy-benzo[b]thiophene-2-carbonyl)-1-piperazinyl]-phenyl}-arylcarboxamides

Compound Description: This series of benzothiophene arylpiperazine derivatives was synthesized as potential serotonergic agents with 5-HT1A receptor affinity. []

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol (6)

Compound Description: Compound 6 is a novel racemic secondary alcohol with an asymmetric carbon synthesized through a multi-step reaction starting from 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. []

Properties

Product Name

2-(2-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline

IUPAC Name

[2-(2-methoxyphenyl)quinolin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C26H24N4O2/c1-32-24-11-5-3-9-20(24)23-18-21(19-8-2-4-10-22(19)28-23)26(31)30-16-14-29(15-17-30)25-12-6-7-13-27-25/h2-13,18H,14-17H2,1H3

InChI Key

FXBCBOCQFYZAGG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=N5

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.